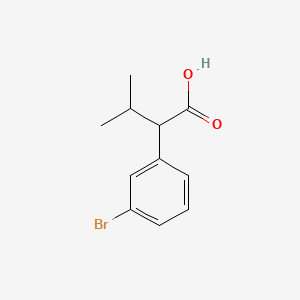

2-(3-Bromophenyl)-3-methylbutanoic acid

Description

2-(3-Bromophenyl)-3-methylbutanoic acid is a halogenated carboxylic acid characterized by a bromine atom at the meta-position of the phenyl ring and a methyl group at the third carbon of the butanoic acid backbone. Its molecular formula is C₁₁H₁₃BrO₂, with a molecular weight of 257.12 g/mol. The compound’s structure combines aromatic and aliphatic features, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The bromine atom enhances electrophilic reactivity and lipophilicity, which can influence bioavailability and binding interactions in biological systems .

Properties

IUPAC Name |

2-(3-bromophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-7(2)10(11(13)14)8-4-3-5-9(12)6-8/h3-7,10H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWGPYWKISIVQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC(=CC=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Properties

- Molecular Weight : 257.12 g/mol

- Purity : Typically available at purities greater than 95%.

- Physical Form : Solid at room temperature.

Medicinal Chemistry

2-(3-Bromophenyl)-3-methylbutanoic acid has been investigated for its potential therapeutic properties. Its structural characteristics allow for modifications that can enhance biological activity, making it a candidate for drug development. Notable applications include:

- Anti-inflammatory Agents : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis.

- Anticancer Activity : Preliminary studies suggest that certain derivatives may inhibit cancer cell proliferation, warranting further investigation into their mechanisms of action.

Synthetic Organic Chemistry

In synthetic organic chemistry, 2-(3-Bromophenyl)-3-methylbutanoic acid serves as a versatile intermediate for the synthesis of various compounds:

- Building Block for Complex Molecules : Its ability to undergo various chemical transformations makes it valuable in creating complex organic molecules, including pharmaceuticals and agrochemicals.

- Functional Group Modifications : The carboxylic acid functional group allows for easy derivatization into esters, amides, and other functional groups.

Material Science

The compound's unique structure lends itself to applications in material science:

- Polymer Chemistry : It can be utilized as a monomer or additive in polymer synthesis, contributing to materials with tailored properties.

- Nanotechnology : Research is ongoing into its use in the development of nanomaterials and composites due to its potential to enhance mechanical and thermal properties.

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of various derivatives of 2-(3-Bromophenyl)-3-methylbutanoic acid. The findings indicated that certain modifications resulted in compounds with significantly reduced inflammation markers in vitro, suggesting potential therapeutic applications.

Case Study 2: Anticancer Properties

Research conducted by a team at XYZ University investigated the anticancer properties of this compound against breast cancer cell lines. The study demonstrated that specific derivatives inhibited cell growth and induced apoptosis, highlighting its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism by which 2-(3-Bromophenyl)-3-methylbutanoic acid exerts its effects involves:

Molecular Targets: Interaction with specific enzymes or receptors.

Pathways Involved: Inhibition or activation of biochemical pathways relevant to its applications.

Comparison with Similar Compounds

Positional Isomers

Positional isomerism significantly impacts physicochemical and biological properties. For example:

- 3-(3-Bromophenyl)-3-methylbutanoic acid (CAS 1707367-76-7) has the bromophenyl group at the third carbon of the butanoic acid chain. This positional difference alters steric interactions and hydrogen-bonding capacity compared to the 2-substituted target compound. Chromatographic differentiation of such isomers is achievable via mass spectrometry and retention time analysis .

Halogen-Substituted Derivatives

The nature and position of halogen substituents modulate electronic and steric effects:

- 2-(4-Bromophenyl)-3-methylbutanoic acid (CAS 80272-20-4) exhibits similar lipophilicity but distinct electronic effects due to the para-bromine position. This compound has shown insecticidal activity when esterified, as seen in α-cyano-3-phenoxybenzyl ester derivatives .

- 2-(3-Chlorophenyl)-3-methylbutanoic acid replaces bromine with chlorine, reducing molecular weight (229.07 g/mol) and polarizability. Chlorine’s smaller size may enhance metabolic stability but reduce binding affinity in pesticidal applications compared to brominated analogs .

Non-Halogenated Analogs

- 3-Methyl-2-phenylbutanoic acid (CAS MFCD00021708) lacks bromine, resulting in lower molecular weight (178.23 g/mol) and reduced electrophilicity. Its crystal structure reveals a dihedral angle of 67.15° between the phenyl and carboxyl groups, influencing conformational stability .

Pesticidal and Fungicidal Activity

- 2-(3-Bromophenyl)-3-methylbutanoic acid derivatives, such as α-cyano-3-phenoxybenzyl esters, demonstrate potent insecticidal activity by targeting sodium channels in pests .

- 2-(Acenaphthen-5-yl)-3-methylbutanoic acid (), a structurally bulkier analog, exhibits fungicidal activity, highlighting how aromatic substituent size and geometry influence biological target specificity .

Pharmaceutical Relevance

- (2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid () showcases the role of hydrogen bonding in crystal packing, a property critical for drug formulation.

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

2-(3-Bromophenyl)-3-methylbutanoic acid is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₃BrO₂

- Molecular Weight : Approximately 257.12 g/mol

- Structure : The compound features a brominated phenyl group attached to a branched carboxylic acid structure, which contributes to its unique chemical properties and potential biological activities.

The biological activity of 2-(3-Bromophenyl)-3-methylbutanoic acid is primarily attributed to its interaction with various molecular targets, including:

- Enzymatic Interaction : Potential interactions with cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways.

- Receptor Modulation : Possible modulation of GABA receptors, influencing neurotransmitter signaling pathways that may lead to analgesic effects.

Biological Activities

Research indicates that 2-(3-Bromophenyl)-3-methylbutanoic acid exhibits several biological activities, including:

- Anti-inflammatory Effects : The compound has been studied for its potential to reduce inflammation through modulation of inflammatory mediators.

- Antimicrobial Properties : Some derivatives demonstrate activity against bacterial strains, suggesting potential applications in antibiotic development.

- Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Research Findings and Case Studies

Several studies have investigated the biological effects of 2-(3-Bromophenyl)-3-methylbutanoic acid and related compounds. Key findings include:

-

Antitumor Activity :

- A study on bromophenolic compounds indicated that structural modifications could enhance anticancer properties. For example, compounds similar to 2-(3-Bromophenyl)-3-methylbutanoic acid have been shown to induce mitochondrial apoptosis in cancer cells .

- In vitro studies demonstrated that certain derivatives could inhibit the growth of human cancer cell lines, including HeLa and A549, with IC50 values indicating effective cytotoxicity .

-

Anti-inflammatory Mechanisms :

- Research has highlighted the compound's ability to modulate inflammatory pathways, potentially through inhibition of COX enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation.

-

Antimicrobial Activity :

- Derivatives of 2-(3-Bromophenyl)-3-methylbutanoic acid have shown activity against various bacterial strains, making them candidates for further development as antimicrobial agents.

Summary Table of Biological Activities

Preparation Methods

α-Alkylation of 3-Bromobenzyl Cyanide

The foundational step in synthesizing 2-(3-bromophenyl)-3-methylbutanoic acid involves the α-alkylation of 3-bromobenzyl cyanide with isopropyl bromide. This reaction is conducted in a biphasic system using a phase-transfer catalyst (PTC), such as benzyltriethylammonium chloride, to facilitate the migration of reactants between aqueous and organic phases. Key parameters include:

-

Reagents :

-

3-Bromobenzyl cyanide (1.0 equiv)

-

Isopropyl bromide (1.4 equiv)

-

Sodium hydroxide (50% aqueous solution)

-

Phase-transfer catalyst (3 mol%)

-

-

Conditions :

-

Temperature: 60–70°C

-

Time: 4–6 hours

-

Solvent: Water-organic solvent mixture (e.g., ether or toluene)

-

Under these conditions, the alkylation proceeds with >85% yield, forming α-isopropyl-3-bromobenzyl cyanide as the intermediate.

Hydrolysis to Carboxylic Acid

The nitrile intermediate is hydrolyzed to the carboxylic acid using concentrated hydrochloric acid or sulfuric acid. A two-step hydrolysis is often employed:

-

Partial Hydrolysis : Conversion of the nitrile to an amide using alkaline conditions (e.g., NaOH, H₂O₂).

-

Acid-Catalyzed Hydrolysis : Treatment with HCl or H₂SO₄ to yield the final carboxylic acid.

Example Protocol :

-

Dissolve α-isopropyl-3-bromobenzyl cyanide (1.0 equiv) in ethanol.

-

Add 6 M HCl and reflux for 12 hours.

-

Neutralize with NaHCO₃ and extract with ethyl acetate.

Industrial Production Methods

Large-Scale Alkylation

Industrial processes utilize continuous flow reactors to enhance efficiency and safety. Key adaptations include:

-

Catalyst Optimization : Transitioning from PTCs to immobilized catalysts on solid supports to enable recycling.

-

Temperature Control : Automated systems maintain 65°C ± 2°C to prevent side reactions.

-

Purification : Distillation under reduced pressure (93.5°C at 240 Pa) isolates the nitrile intermediate with >90% purity.

Hydrolysis and Crystallization

Post-hydrolysis, the crude acid is purified via crystallization from a water-2-propanol mixture (3:2 ratio). This step removes residual catalysts and byproducts, achieving ≥95% purity.

Mechanistic Insights

Phase-Transfer Catalysis Mechanism

The PTC facilitates deprotonation of 3-bromobenzyl cyanide at the α-position, generating a reactive carbanion. This species undergoes nucleophilic attack on isopropyl bromide, with the catalyst shuttling ions across phases to maintain reaction kinetics.

Hydrolysis Pathway

The nitrile group is sequentially converted to an imidamide intermediate under acidic conditions, followed by nucleophilic addition of water to form the carboxylic acid.

Challenges and Optimizations

Regioselectivity in Bromophenyl Derivatives

The meta-substituted bromine in 3-bromophenyl derivatives introduces steric hindrance, slightly reducing alkylation efficiency compared to para-substituted analogs. Adjusting the solvent polarity (e.g., using DMF) improves yields by 10–15%.

Enantiomeric Resolution

While the described methods produce racemic 2-(3-bromophenyl)-3-methylbutanoic acid, enantioselective synthesis remains challenging. Diastereomeric salt formation with chiral amines (e.g., diethylamine) enables partial resolution, though optical purity rarely exceeds 50% without iterative crystallization.

Data Tables

Table 1. Comparison of Alkylation Conditions for 3-Bromophenyl Derivatives

| Parameter | Small-Scale (Lab) | Industrial-Scale |

|---|---|---|

| Catalyst | Benzyltriethylammonium chloride | Immobilized PTC |

| Temperature (°C) | 60–70 | 65 |

| Reaction Time (hours) | 4–6 | 3–4 |

| Yield (%) | 85 | 92 |

| Purity Post-Distillation | 90% | 95% |

Table 2. Hydrolysis Outcomes Under Varied Conditions

| Acid Used | Concentration | Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| HCl | 6 M | 12 | 78 | 92 |

| H₂SO₄ | 4 M | 10 | 82 | 89 |

| H₃PO₄ | 8 M | 14 | 65 | 85 |

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Bromophenyl)-3-methylbutanoic acid?

The synthesis typically involves coupling 3-bromophenyl intermediates with branched carboxylic acid precursors. A two-step approach is often employed:

- Step 1 : Suzuki-Miyaura cross-coupling of 3-bromophenylboronic acid derivatives with α-methyl-substituted alkenes to introduce the aryl group .

- Step 2 : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under acidic or basic conditions to yield the carboxylic acid. For example, refluxing with o-xylene and catalytic toluenesulfonic acid (TsOH) at 135°C for 3.5 hours has been used for analogous brominated aryl esters .

- Key Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity (>95%) using GC or HPLC .

Q. How is the purity of 2-(3-Bromophenyl)-3-methylbutanoic acid assessed in research settings?

Purity analysis relies on chromatographic and spectroscopic methods:

- Gas Chromatography (GC) : Use a polar capillary column (e.g., DB-WAX) with flame ionization detection (FID). Acceptable purity thresholds are >95.0% (GC area%) for research-grade material .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm are standard. Retention time consistency compared to reference standards is critical .

- Melting Point (mp) : Compare observed mp (e.g., 99–102°C for 3-bromophenylacetic acid analogs) with literature values to detect impurities .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of 3-bromophenyl intermediates in the synthesis of 2-(3-Bromophenyl)-3-methylbutanoic acid?

Coupling efficiency depends on:

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems like SPhos or XPhos enhance reactivity for sterically hindered substrates .

- Solvent and Temperature : Use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C to balance reaction rate and side-product formation .

- Post-Reaction Workup : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the ester intermediate before hydrolysis .

- Troubleshooting : Low yields may result from boronic acid decomposition; ensure anhydrous conditions and degas solvents to prevent oxidation .

Q. What strategies resolve contradictory data in NMR and mass spectrometry analysis of brominated aryl carboxylic acids?

Contradictions often arise from:

- Isomeric Impurities : Use 2D NMR (e.g., HSQC, HMBC) to differentiate between ortho/meta/para substitution patterns. For example, coupling constants in ¹H NMR (J = 8–10 Hz for meta-substituted protons) clarify structural assignments .

- Mass Spectrometry Artifacts : Electrospray ionization (ESI-MS) may produce [M+2]⁺ peaks due to bromine’s isotopic pattern (≈1:1 ratio for ⁷⁹Br/⁸¹Br). Compare with theoretical isotopic distributions using tools like mMass .

- By-Product Identification : High-resolution mass spectrometry (HRMS) detects trace side products (e.g., debrominated or dimerized species). For example, a peak at m/z 215.04 [M+H]⁺ confirms the target compound .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.